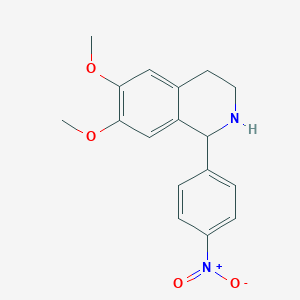
6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline, also known as DNQX, is a synthetic compound that is widely used in scientific research. It belongs to the class of non-competitive AMPA receptor antagonists and has been found to have a wide range of applications in the field of neuroscience.
作用機序
6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline acts as a non-competitive antagonist of AMPA receptors by binding to the receptor site and blocking the activity of glutamate, the primary neurotransmitter that activates these receptors. This results in a decrease in the excitability of neurons and a reduction in the strength of synaptic connections.
Biochemical and Physiological Effects:
The use of 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline in scientific research has revealed a number of biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is thought to be involved in learning and memory. It has also been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in neurons.
実験室実験の利点と制限
One of the major advantages of using 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline in lab experiments is its high potency and selectivity for AMPA receptors. This allows researchers to study the function of these receptors in a highly controlled manner. However, one of the limitations of using 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline is its potential to affect other receptors and ion channels in the nervous system, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the use of 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs that target AMPA receptors for the treatment of psychiatric disorders such as depression and anxiety. Additionally, the use of 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline in combination with other drugs and therapies may provide new insights into the function of the nervous system and lead to the development of new treatments for a wide range of neurological and psychiatric conditions.
合成法
The synthesis of 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline involves a multi-step process that includes the reaction of 4-nitrobenzaldehyde with 2,3-dimethoxyphenylacetonitrile to form the corresponding Schiff base. This is followed by a hydrogenation reaction to produce the tetrahydroisoquinoline ring system. The final step involves the nitration of the phenyl group to form the nitro derivative of 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline.
科学的研究の応用
6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline is widely used in scientific research to study the function of AMPA receptors in the nervous system. It has been found to be a potent and selective antagonist of AMPA receptors and has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory.
特性
CAS番号 |
47281-61-8 |
|---|---|
製品名 |
6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline |
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC名 |
6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-9-12-7-8-18-17(14(12)10-16(15)23-2)11-3-5-13(6-4-11)19(20)21/h3-6,9-10,17-18H,7-8H2,1-2H3 |
InChIキー |
GITFNMZGMQLGOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC |
正規SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
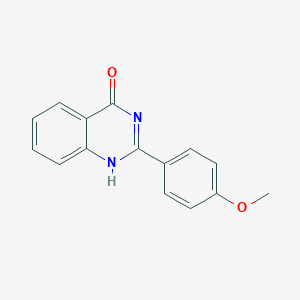

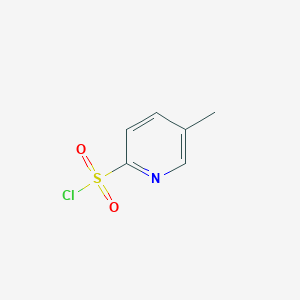
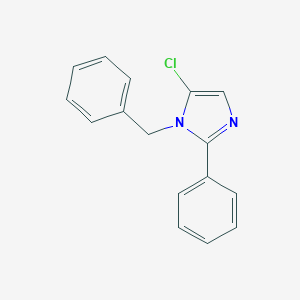

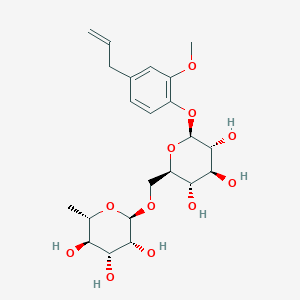

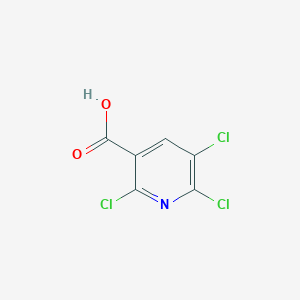
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)
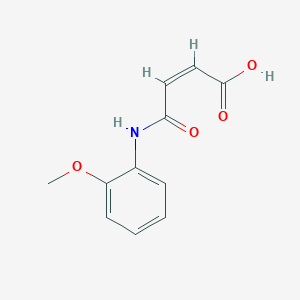

![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)